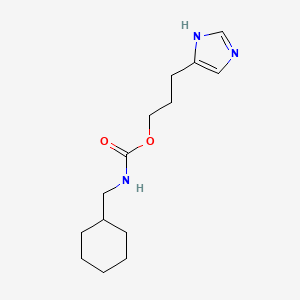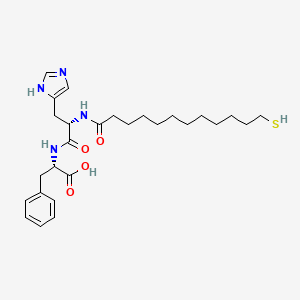
N-(12-Sulfanyldodecanoyl)-L-histidyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a mercaptododecanamido group, and a phenylpropanoic acid moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the imidazole ring, the introduction of the mercaptododecanamido group, and the coupling of these intermediates with the phenylpropanoic acid moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The mercaptododecanamido group can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenylpropanoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenylpropanoic acid derivatives.
科学研究应用
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, while the mercaptododecanamido group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid methyl ester
- (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid ethyl ester
Uniqueness
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring, mercaptododecanamido group, and phenylpropanoic acid moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
CAS 编号 |
828295-65-4 |
|---|---|
分子式 |
C27H40N4O4S |
分子量 |
516.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(12-sulfanyldodecanoylamino)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H40N4O4S/c32-25(15-11-6-4-2-1-3-5-7-12-16-36)30-23(18-22-19-28-20-29-22)26(33)31-24(27(34)35)17-21-13-9-8-10-14-21/h8-10,13-14,19-20,23-24,36H,1-7,11-12,15-18H2,(H,28,29)(H,30,32)(H,31,33)(H,34,35)/t23-,24-/m0/s1 |
InChI 键 |
ZYTKKZNULDLSBB-ZEQRLZLVSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CCCCCCCCCCCS |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)CCCCCCCCCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


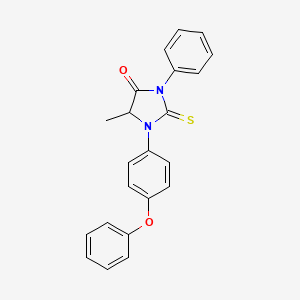

![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)

![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine](/img/structure/B12930429.png)
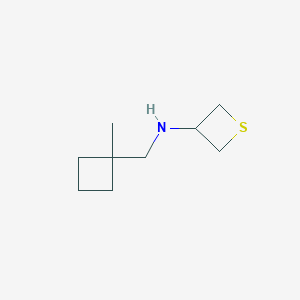
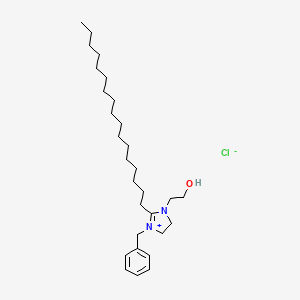
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
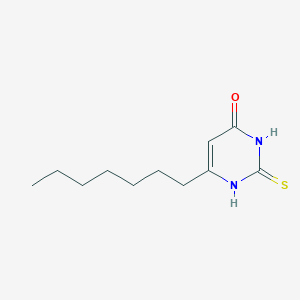
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)
